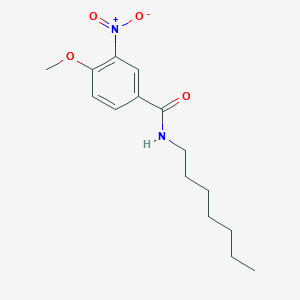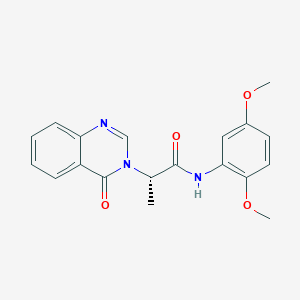![molecular formula C15H12ClN3O2S2 B11017970 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11017970.png)
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: is a heterocyclic compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHClNOS
Molecular Weight: 365.858 Da
This compound features a thiazolo-pyrimidine core, which combines the thiazole and pyrimidine moieties. Thiazoles are five-membered heterocycles containing a sulfur atom and a nitrogen atom, while pyrimidines are six-membered heterocycles with two nitrogen atoms. The presence of these fused rings gives rise to intriguing biological properties .
Preparation Methods
Industrial Production: Industrial-scale production methods for this compound remain undisclosed. research efforts continue to explore efficient and scalable synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including:
Oxidation: Oxidative transformations could modify the sulfur or nitrogen atoms.
Reduction: Reduction reactions might target the carbonyl group or other functional groups.
Substitution: Substituents on the phenyl ring or the sulfur atom could be replaced.
Condensation: Formation of amide bonds or other condensation reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For instance:
Oxidation: Oxidants like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles.
Condensation: Amide formation using coupling agents (e.g., EDC, HOBt).
Major Products: The specific products resulting from these reactions would depend on the reaction conditions and the starting materials used.
Scientific Research Applications
Multifaceted Utility: Researchers have explored the compound’s applications across various fields:
Chemistry: As a versatile building block for designing novel molecules.
Biology: Potential bioactivity, including antiviral, anti-inflammatory, and antimicrobial effects.
Medicine: Investigated for therapeutic purposes.
Industry: Potential use in materials science or catalysis.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness based on its fused thiazolo-pyrimidine structure. Similar compounds may include other thiazole derivatives or pyrimidine-based molecules.
Properties
Molecular Formula |
C15H12ClN3O2S2 |
|---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H12ClN3O2S2/c16-10-1-3-11(4-2-10)22-7-5-17-13(20)12-9-18-15-19(14(12)21)6-8-23-15/h1-4,6,8-9H,5,7H2,(H,17,20) |
InChI Key |
YYJRRRITOUGWHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCCNC(=O)C2=CN=C3N(C2=O)C=CS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(morpholin-4-ylcarbonyl)phenyl]-2-nitrobenzamide](/img/structure/B11017887.png)

![ethyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11017895.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11017903.png)

![Isopropyl (2S)-2-[6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-3(4H)-YL]-3-phenylpropanoate](/img/structure/B11017928.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11017930.png)




![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11017964.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11017974.png)
![(2R)-(4-hydroxyphenyl){[(9-oxoacridin-10(9H)-yl)acetyl]amino}ethanoic acid](/img/structure/B11017980.png)
